molecular formula C6H11N B6598271 6-Methyl-2,3,4,5-tetrahydropyridine CAS No. 1462-92-6

6-Methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B6598271
CAS No.: 1462-92-6
M. Wt: 97.16 g/mol
InChI Key: BJGMTCROJYGHSX-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydropyridine ( 1462-92-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. With the molecular formula C6H11N and a molecular weight of 97.16 g/mol, it belongs to the tetrahydropyridine (THP) family, a scaffold recognized for its presence in various natural products and synthetic pharmaceutical agents . This specific structural isomer is part of a class of compounds that have sparked notable interest as an auspicious heterocyclic moiety in drug discovery and design . As a versatile molecular building block, it serves as a key synthetic intermediate for constructing more complex piperidine and pyridine derivatives . The tetrahydropyridine core is a privileged structure in medicinal chemistry, found in compounds with a diverse range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties . Researchers utilize this compound to explore the structure-activity relationships (SAR) of nitrogen heterocycles, particularly by investigating how substitutions on the THP ring system influence biological activity . Its non-planar ring with sp3 carbon atoms can impart chirality, making the absolute and relative configuration of its substituents pivotal for rendering specific biological properties in resulting compounds . This compound is provided for research applications only. This product is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGMTCROJYGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163302
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-92-6
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-Methyl-2,3,4,5-tetrahydropyridine involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Research indicates that 6-MTHP exhibits neuroprotective properties by mitigating neuronal damage caused by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms. The ability of 6-MTHP to cross the blood-brain barrier enhances its potential as a neuroprotective agent against neurodegenerative diseases .

Anti-inflammatory Activity

6-MTHP has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce inflammation in various disease models, highlighting its potential as a therapeutic agent in inflammatory conditions .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance its antimicrobial efficacy .

Dopamine Receptor Modulation

6-MTHP acts on neurotransmitter receptors, potentially serving as an agonist or antagonist at dopamine receptors. This property is particularly relevant in the context of treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where modulation of dopaminergic signaling is crucial .

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme important in the treatment of Alzheimer's disease. By inhibiting AChE, 6-MTHP may enhance cholinergic neurotransmission, thereby improving cognitive function in affected individuals .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of 6-MTHP:

  • Neuroprotection Against MPTP : A study demonstrated that administration of 6-MTHP significantly reduced neuronal loss in animal models exposed to MPTP toxicity.
  • Anti-inflammatory Mechanisms : In vitro studies showed that 6-MTHP inhibited TNFα production in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research indicated that derivatives of 6-MTHP exhibited promising activity against bacterial strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Data Tables

Table 1: Antifungal Activity of 6-Alkyl-2,3,4,5-tetrahydropyridines

Compound Alkyl Chain Length Antifungal Activity (IC₅₀, μg/mL)
5a C12 >64
5c C14 32
5e C16 8
5f C17 4

Data adapted from

Table 2: Key Properties of Selected Analogs

Compound Substituent Key Property Application/Effect
6-Methyl-2,3,4,5-THP Methyl (C1) Nitrone precursor Synthetic intermediate
6-Acetyl-2,3,4,5-THP Acetyl Odor threshold <0.06 ng/L Food flavoring
MPTP 1-Methyl-4-phenyl Neurotoxin (IC₅₀ <1 μM) Parkinson’s disease model
6-Hexadecyl-2,3,4,5-THP (5e) C16 alkyl Antifungal (IC₅₀ =8 μg/mL) Antimicrobial agent

Biological Activity

6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 6-MTHP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

6-MTHP is a saturated nitrogen-containing heterocycle that belongs to the tetrahydropyridine family. Its structure allows for various interactions with biological targets, making it a candidate for drug development. The compound has been investigated for its roles in neuroprotection, anti-inflammatory effects, and as an antimicrobial agent.

The biological activity of 6-MTHP is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : 6-MTHP may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission and neuroprotection.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is vital in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : 6-MTHP exhibits antioxidant properties that can mitigate oxidative stress in cells.

Neuroprotective Effects

Research indicates that 6-MTHP can protect neuronal cells from damage induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinsonian symptoms. The compound's ability to cross the blood-brain barrier enhances its neuroprotective potential .

Anti-inflammatory Activity

Studies have demonstrated that 6-MTHP possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models of disease. For instance, compounds derived from tetrahydropyridines have shown significant inhibition of lipopolysaccharide-induced TNFα production .

Antimicrobial Properties

6-MTHP and its derivatives have been evaluated for antimicrobial activity against various pathogens. Some studies report promising results against bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance antimicrobial efficacy.

Case Studies and Research Findings

StudyFindings
Prachayasittikul et al. (2018)Reported that tetrahydropyridine derivatives exhibited significant antibacterial activity with IC50 values ranging from 256 µg/mL against S. pyogenes .
Yoon et al. (2018)Investigated THP derivatives as TRPV1 antagonists; one compound showed IC50 = 24 ± 2 nM .
Research on MPTPDemonstrated that 6-MTHP mitigates neurotoxicity in models simulating Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-MTHP, it is useful to compare it with other related compounds:

CompoundBiological ActivityNotes
1-Methyl-4-phenyl-2,3,4,5-tetrahydropyridineNeurotoxicMetabolized to MPP+, leading to neurodegeneration.
6-Methoxy-2,3,4,5-tetrahydropyridineModerate anti-inflammatoryLacks the methyl group at position C-6 which alters its activity profile.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2,3,4,5-tetrahydropyridine and its derivatives in laboratory settings?

Q. How can researchers detect and quantify this compound in complex matrices (e.g., biological or food samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile forms, HPLC-UV (λ = 254 nm) or LC-MS/MS with electrospray ionization (ESI+) provides sensitivity down to 0.1 ppm. Sample preparation often involves liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 columns .

  • Example Workflow :

Extraction : LLE with CH₂Cl₂ (3 × 10 mL).

Derivatization : Trimethylsilylation for GC-MS analysis.

Quantification : Internal standard calibration with deuterated analogs.

Advanced Research Questions

Q. What structural modifications of this compound influence its neurotoxic potential, and how can this be experimentally validated?

  • Methodological Answer : Structural analogs of MPTP (e.g., 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) are studied for neurotoxicity. Replace the methyl group with bulkier substituents (e.g., ethyl, propyl) to assess steric effects on monoamine oxidase (MAO) activation. In vitro assays using SH-SY5Y neuronal cells and in vivo microdialysis in rodent models measure dopamine depletion and reactive oxygen species (ROS) generation .

  • Key Findings :

  • 4-Substituted Analogs : Ethyl groups reduce MAO-B affinity by 50% compared to methyl .
  • N-Oxidation : Increases solubility but abolishes blood-brain barrier penetration .

Q. How does this compound N-oxide participate in enantioselective cycloaddition reactions?

  • Methodological Answer : The N-oxide acts as a dienophile in [4+2] cycloadditions with vinyl ethers. For example, enantioselective synthesis of 2-(N-benzylpiperidin-2-yl)ethanol was achieved using (R)-2,2-dimethyl-1-phenylpropyl vinyl ether under mild conditions (0°C, 24h). Chiral HPLC confirmed >95% enantiomeric excess (ee). Catalytic asymmetric approaches using Lewis acids (e.g., Mg(OTf)₂) are under investigation .

  • Reaction Scheme :

     6-Methyl-THP N-oxide + Vinyl Ether → Cycloadduct → Reduction (LiAlH₄) → Chiral Alcohol  

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 2
6-Methyl-2,3,4,5-tetrahydropyridine

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